Carbinoxamine-d6 Maleate Salt
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Overview
Description
Carbinoxamine-d6 Maleate Salt is a deuterated form of Carbinoxamine Maleate, a first-generation antihistamine. This compound is used primarily in scientific research to study the pharmacokinetics and pharmacodynamics of Carbinoxamine. The deuterium atoms in this compound replace hydrogen atoms, which helps in tracing the compound in biological systems without altering its pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Carbinoxamine-d6 Maleate Salt involves the deuteration of Carbinoxamine followed by its reaction with maleic acid. The process typically includes:
Deuteration: Carbinoxamine is subjected to a deuteration process where hydrogen atoms are replaced with deuterium atoms. This can be achieved using deuterated reagents under controlled conditions.
Formation of Maleate Salt: The deuterated Carbinoxamine is then reacted with maleic acid to form the maleate salt.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Chemical Reactions Analysis
Types of Reactions: Carbinoxamine-d6 Maleate Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products:
Oxidation: Oxidized derivatives of Carbinoxamine-d6.
Reduction: Reduced forms of Carbinoxamine-d6.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Carbinoxamine-d6 Maleate Salt has several scientific research applications, including:
Pharmacokinetic Studies: Used to trace the metabolic pathways and distribution of Carbinoxamine in biological systems.
Pharmacodynamic Studies: Helps in understanding the interaction of Carbinoxamine with histamine receptors.
Drug Development: Used in the development of new antihistamine drugs by providing insights into the drug’s behavior in the body.
Analytical Chemistry: Employed as a standard in mass spectrometry and nuclear magnetic resonance spectroscopy for accurate quantification and analysis
Mechanism of Action
Carbinoxamine-d6 Maleate Salt exerts its effects by competing with free histamine for binding at histamine H1 receptor sites. This antagonizes the effects of histamine, leading to a reduction in symptoms such as allergic reactions, rhinitis, and conjunctivitis. The deuterium atoms do not alter the compound’s mechanism of action but help in tracing and studying the compound in biological systems .
Comparison with Similar Compounds
Carbinoxamine Maleate: The non-deuterated form of Carbinoxamine-d6 Maleate Salt.
Chlorpheniramine Maleate: Another first-generation antihistamine with similar pharmacological properties.
Diphenhydramine Hydrochloride: A widely used first-generation antihistamine.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which makes it an invaluable tool in pharmacokinetic and pharmacodynamic studies. The deuterium atoms allow researchers to trace the compound without altering its pharmacological effects, providing more accurate and detailed insights into the drug’s behavior in the body .
Properties
IUPAC Name |
2-[(4-chlorophenyl)-pyridin-2-ylmethoxy]-N,N-bis(trideuteriomethyl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O/c1-19(2)11-12-20-16(15-5-3-4-10-18-15)13-6-8-14(17)9-7-13/h3-10,16H,11-12H2,1-2H3/i1D3,2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFSXZCBGQGRNV-WFGJKAKNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2)C([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.82 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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